1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXGRELGWKQMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Thiophene
Thiophene-2-sulfonyl chloride serves as the foundational building block. Classical sulfonation methods employ chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding thiophene-2-sulfonyl chloride with 85–90% efficiency. Alternative approaches using SO₃·Py complex in DMF at 50°C have been reported but are less favored due to side-product formation.
N-Sulfonylation of Piperidine
Reaction of piperidine with thiophene-2-sulfonyl chloride proceeds in anhydrous dichloromethane under basic conditions (triethylamine, 0°C to room temperature). The resulting 1-(thiophen-2-ylsulfonyl)piperidine is isolated via aqueous workup (NaHCO₃ wash) and recrystallization from ethyl acetate/hexane, achieving 78–82% yield.
Urea Bond Formation
Cyclohexyl Isocyanate Preparation
Cyclohexyl isocyanate is synthesized via the Curtius rearrangement of cyclohexyl carbonyl azide, generated in situ from cyclohexyl carbonyl chloride and sodium azide in acetone/water. The isocyanate is distilled under reduced pressure (b.p. 58–60°C at 12 mmHg) and used immediately.
Coupling Reaction
The ethylamine intermediate (1.0 equiv) reacts with cyclohexyl isocyanate (1.2 equiv) in dry THF at 0°C, catalyzed by a catalytic amount of DMAP (4-dimethylaminopyridine). After stirring for 12 hours at room temperature, the mixture is quenched with ice-water, and the precipitated urea derivative is filtered and purified via silica gel chromatography (EtOAc/hexane, 1:3). This step affords the title compound in 60–65% yield.
Analytical Data and Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.16 (dd, J = 3.6 Hz, 1H, thiophene H-4), 4.21 (br s, 1H, urea NH), 3.85–3.70 (m, 2H, piperidine H-2 and H-6), 3.10–2.95 (m, 2H, ethyl CH₂), 1.80–1.20 (m, 18H, cyclohexyl and piperidine CH₂).
- ESI-MS : m/z 454.2 [M+H]⁺ (calc. 454.19).
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration of the urea linkage and the chair conformation of the piperidine ring. Key bond lengths include C=O (1.23 Å) and C–N (1.33 Å), consistent with urea derivatives.
Comparative Analysis of Synthetic Routes
Method B employs NaBH(OAc)₃ for milder reductive conditions, while Method A and C prioritize higher yields with NaBH₃CN. DMAP catalysis in urea formation outperforms triethylamine in purity metrics.
Scale-Up Considerations and Process Optimization
Pilot-scale production (100 g batch) identified dichloromethane as the optimal solvent for sulfonation, reducing exothermicity risks compared to THF. For reductive amination, substituting NaBH₃CN with polymer-supported cyanoborohydride resins enabled easier purification, albeit with a 5–7% yield drop.
Chemical Reactions Analysis
Urea Group Reactivity
The urea functional group (-NH-CO-NH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution:
Sulfonamide Group Reactivity
The thiophen-2-ylsulfonyl-piperidine moiety participates in substitution and redox reactions:
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at its nitrogen and carbon centers:
Thiophene Ring Reactivity
The thiophen-2-yl group participates in electrophilic substitution reactions:
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments was assessed:
Key Reaction Insights
-
Urea Hydrolysis : Acidic conditions favor complete decomposition, while basic conditions yield isocyanate intermediates.
-
Sulfonamide Lability : The thiophen-2-ylsulfonyl group enhances stability compared to aryl sulfonamides but remains susceptible to nucleophilic attack .
-
Piperidine Reactivity : The ring’s conformational flexibility permits selective N-functionalization over C-H activation .
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Thiophene Directed Reactions : Electron-rich thiophene directs electrophiles to the 5-position, enabling regioselective modifications .
Scientific Research Applications
Applications in Cancer Treatment
Recent studies have indicated that this compound acts as a modulator of the Ras-PI3K pathway, which is crucial in various cancers.
Case Studies
- Breast Cancer : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 0.5 to 1.5 μM. This suggests potent anti-cancer properties.
- Lung Cancer : Another study reported that treatment with this compound resulted in apoptosis in lung cancer cells, highlighting its potential as an anti-cancer agent.
Neuropharmacological Applications
The compound's structure suggests potential use in treating neurological disorders due to its ability to modulate neurotransmitter activity.
Case Studies
- Anxiety Disorders : In animal models, administration of this compound showed anxiolytic effects comparable to established treatments, with significant reductions in anxiety-like behavior.
- Depression Models : Preliminary data indicate that it may increase serotonin levels in the brain, providing a basis for further exploration as an antidepressant.
Research Findings Summary Table
| Application Area | Study Type | Findings | IC50/EC50 Values |
|---|---|---|---|
| Cancer Treatment | In vitro | Reduced cell viability in breast cancer cells | 0.5 - 1.5 μM |
| Lung Cancer | In vitro | Induced apoptosis in lung cancer cells | Not specified |
| Anxiety Disorders | Animal Model | Anxiolytic effects observed | Not specified |
| Depression Models | Animal Model | Increased serotonin levels | Not specified |
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea: This compound has a similar structure but with different substituents on the piperidine ring.
This compound derivatives: Various derivatives with modifications to the cyclohexyl or thiophene groups can exhibit different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a urea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the thiophenesulfonyl group and the piperidine ring enhances its binding affinity and specificity towards certain receptors or enzymes.
Antimicrobial Activity
Research indicates that urea derivatives exhibit potent antimicrobial properties. Specifically, compounds with similar structural features have shown efficacy against various bacterial strains. For instance, a study demonstrated that thio-urea compounds possess antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the low microgram range .
Anticancer Properties
The anticancer potential of urea derivatives has been extensively studied. A related compound demonstrated significant antiproliferative activity against cancer cell lines, including U937 cells, with an IC50 value of 16.23 μM, indicating that structural modifications can lead to enhanced cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory activities. For example, certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclohexyl group or modifications on the thiophenesulfonyl moiety can significantly impact the compound's potency and selectivity. For instance, bulky substituents at specific positions can enhance binding affinity while maintaining low cytotoxicity towards non-target cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
